molecular formula C9H10INO2 B8602925 Methyl 3-amino-5-iodo-4-methylbenzoate

Methyl 3-amino-5-iodo-4-methylbenzoate

Cat. No.: B8602925
M. Wt: 291.09 g/mol
InChI Key: YRZMGZVRJHAHCI-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-iodo-4-methylbenzoate (CAS 21324-00-5) is a high-purity benzoate derivative valued as a versatile intermediate in organic synthesis . Its molecular structure features both a reactive amino group and an iodo substituent on a benzoate core, providing excellent functional group versatility for constructing complex molecules . This compound is characterized by a molecular formula of C 9 H 10 INO 2 and a molecular weight of 291.09 g/mol . The primary research value of this compound lies in its broad synthetic utility, particularly in the pharmaceutical industry for the development of new medicinal compounds . Its reactivity allows it to participate in various cross-coupling reactions and serve as a precursor for more complex structures. For example, related benzoate derivatives are documented as key intermediates in synthesizing compounds with potential medicinal applications . Researchers also utilize this chemical and its analogs in materials science, such as in the functionalization and synthesis of novel materials . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling guidelines. The compound is typically shipped with cold-chain transportation to ensure stability .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

methyl 3-amino-5-iodo-4-methylbenzoate

InChI

InChI=1S/C9H10INO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

YRZMGZVRJHAHCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 3-amino-5-iodo-4-methylbenzoate and Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Notable Properties Reference ID
This compound (Target) 3-NH₂, 4-CH₃, 5-I, COOCH₃ C₁₀H₁₂INO₂ Not explicitly reported Amino, iodo, methyl, ester High polarity due to NH₂ and I; potential for hydrogen bonding -
Methyl 4-amino-3-iodo-5-methoxybenzoate 4-NH₂, 3-I, 5-OCH₃, COOCH₃ C₉H₁₀INO₃ 306.97054 Amino, iodo, methoxy, ester Increased solubility (methoxy group)
Methyl 3-amino-4-butanamido-5-methyl-benzoate 3-NH₂, 4-butanamido, 5-CH₃, COOCH₃ C₁₃H₁₈N₂O₃ Not reported Amino, amide, methyl, ester Enhanced hydrophilicity (amide group)
3-Iodo-4-methyl-5-nitromethyl benzoate 3-I, 4-CH₃, 5-NO₂, COOCH₃ C₉H₈INO₄ 321.069 Nitro, iodo, methyl, ester High reactivity (nitro group)

Positional and Functional Group Variations

Substituent Positioning: The target compound has a 3-amino, 5-iodo, 4-methyl arrangement, whereas analogs like Methyl 4-amino-3-iodo-5-methoxybenzoate () feature a 4-amino, 3-iodo, 5-methoxy configuration.

Functional Group Impact: Amino vs. Nitro Groups: Compared to 3-Iodo-4-methyl-5-nitromethyl benzoate (), the target compound’s amino group at position 3 increases nucleophilicity and hydrogen-bonding capacity, whereas the nitro group in the analog introduces strong electron-withdrawing effects, making it more reactive in reduction or substitution reactions . Methoxy vs. Methyl Groups: The methoxy group in Methyl 4-amino-3-iodo-5-methoxybenzoate () improves solubility in polar solvents compared to the methyl group in the target compound, which primarily contributes to steric bulk .

Amide vs. Ester Functionality: Methyl 3-amino-4-butanamido-5-methyl-benzoate () incorporates a butanamido group at position 4, which introduces hydrogen-bonding sites and increases hydrophilicity compared to the target compound’s simpler methyl substituent. This modification could enhance bioavailability in biological systems .

Preparation Methods

Iodination of 3-Amino-4-Methylbenzoic Acid

Iodination introduces the iodine atom at position 5 of the aromatic ring. N-Iodosuccinimide (NIS) in acetic acid is commonly used under electrophilic aromatic substitution conditions:

Procedure :

  • Dissolve 3-amino-4-methylbenzoic acid (1 equiv) in glacial acetic acid.

  • Add NIS (1.1 equiv) and stir at 25°C for 12–24 hours.

  • Quench with sodium thiosulfate, extract with ethyl acetate, and purify via recrystallization.

Yield : 65–75% (reported for analogous iodinations).
Key Challenge : Competing iodination at position 6 due to steric effects from the methyl group.

Esterification of 5-Iodo-3-Amino-4-Methylbenzoic Acid

The carboxylic acid is converted to the methyl ester using thionyl chloride (SOCl₂) and methanol:

Procedure :

  • Add 5-iodo-3-amino-4-methylbenzoic acid (1 equiv) to anhydrous methanol.

  • Gradually add SOCl₂ (2.2 equiv) at 0°C, then reflux for 4 hours.

  • Concentrate under vacuum, neutralize with NaHCO₃, and extract with ethyl acetate.

Yield : 90–97% (based on analogous esterifications).
Advantage : High efficiency due to in situ acyl chloride formation.

Synthetic Route 2: Esterification Followed by Iodination

Esterification of 3-Amino-4-Methylbenzoic Acid

Initial esterification avoids iodine interference:

Procedure :

  • React 3-amino-4-methylbenzoic acid with SOCl₂ in methanol (as in Section 2.2).

  • Isolate methyl 3-amino-4-methylbenzoate (yield: 97%).

Iodination of Methyl 3-Amino-4-Methylbenzoate

Direct iodination of the ester derivative requires careful regiocontrol:

Procedure :

  • Dissolve methyl 3-amino-4-methylbenzoate in dichloromethane.

  • Add iodine monochloride (ICl, 1.05 equiv) at −10°C and stir for 6 hours.

  • Quench with NaHSO₃, extract, and purify via column chromatography.

Yield : 60–70% (estimated from similar reactions).
Challenge : Lower yields due to steric hindrance from the ester group.

Comparative Analysis of Methods

ParameterRoute 1 (Iodination → Esterification)Route 2 (Esterification → Iodination)
Overall Yield 58–72%58–68%
Regioselectivity High (para to NH₂)Moderate (steric effects from COOCH₃)
Purification Steps 2 (recrystallization + extraction)2 (column chromatography + extraction)
Cost Higher (NIS expense)Lower (ICl cost-effective)

Key Insight : Route 1 offers superior regioselectivity, while Route 2 simplifies intermediate handling.

Alternative Approaches and Optimizations

Palladium-Catalyzed Cross-Coupling

Methyl 3-iodo-4-methylbenzoate (a precursor) can undergo Sonogashira coupling with alkynes, suggesting potential retro-synthetic modifications. However, this method is more relevant for derivatives than the target compound.

Protecting Group Strategies

Acetylation of the amino group before iodination improves solubility and reduces side reactions:

  • Protect NH₂ with acetic anhydride.

  • Perform iodination (yield increases to ~80%).

  • Deprotect with HCl/MeOH.

Industrial-Scale Considerations

  • Reagent Selection : SOCl₂ is preferred over H₂SO₄ for esterification due to milder conditions.

  • Waste Management : Iodine-containing byproducts require neutralization with Na₂S₂O₃.

  • Safety : SOCl₂ and ICl necessitate closed-system processing and PPE .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-5-iodo-4-methylbenzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 3-amino-4-methylbenzoic acid. Protect the amino group using acetylation (acetic anhydride in pyridine) to prevent unwanted side reactions during iodination.
  • Step 2 : Perform electrophilic iodination at position 5. Use iodine monochloride (ICl) in a polar solvent (e.g., acetic acid) under controlled temperature (0–5°C) to enhance regioselectivity .
  • Step 3 : Deprotect the acetylated amino group via hydrolysis (6M HCl, reflux for 2 hours).
  • Step 4 : Esterify the carboxylic acid with methanol and sulfuric acid (Fischer esterification) at 65°C for 12 hours.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., aromatic proton signals at δ 6.8–7.2 ppm) and LC-MS for molecular ion peak (expected m/z: 305.02) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) and detect byproducts. Retention time can be compared to a reference standard .
  • Melting Point : Determine consistency with literature values (e.g., 160–162°C if available).
  • FT-IR : Confirm ester carbonyl stretch (~1720 cm1^{-1}) and NH2_2 bending (~1600 cm1 ^{-1}) .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data in characterizing the iodinated intermediate?

  • Data Contradiction Analysis :

  • If 1H^1H-NMR shows unexpected splitting patterns, use 13C^{13}C-NMR and HSQC to assign carbon-proton correlations. For example, the iodo substituent’s deshielding effect shifts adjacent carbons to ~140 ppm.
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Refine using SHELXL to resolve ambiguities in substituent positions .
  • Comparative Studies : Cross-reference with analogous compounds (e.g., Methyl 4-iodo-3-methylbenzoate) to validate chemical shifts and coupling constants .

Q. How does the electronic interplay between substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-withdrawing iodo group at position 5 activates the ring for nucleophilic aromatic substitution (NAS) at positions 2 and 6.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites. The methyl group at position 4 sterically hinders ortho positions, directing reactions to para positions relative to NH2_2 .
  • Experimental Validation : Test Suzuki-Miyaura coupling with arylboronic acids. Optimize Pd catalyst (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) in DMF at 80°C .

Q. What challenges arise in achieving regioselective iodination, and how can they be mitigated?

  • Regioselectivity Optimization :

  • Problem : The amino group (meta-director) competes with methyl (ortho/para-director), leading to mixed iodination products.
  • Solution : Use a bulky directing group (e.g., tert-butoxycarbonyl, Boc) on the amino group to sterically block undesired positions. Alternatively, employ low-temperature iodination with I2_2/AgOTf to enhance selectivity .
  • Yield Improvement : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and isolate intermediates via flash chromatography.

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